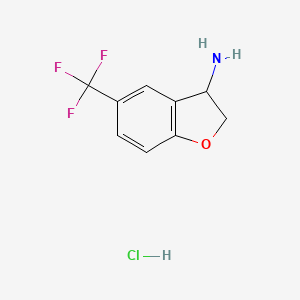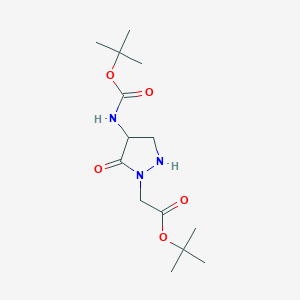
1-Cyclobutyl-5-(difluoromethyl)-1H-pyrazole-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-环丁基-5-(二氟甲基)-1H-吡唑-4-羧酸是一种有机化合物,其结构特征包括环丁基、二氟甲基和吡唑环
准备方法
合成路线和反应条件
1-环丁基-5-(二氟甲基)-1H-吡唑-4-羧酸的合成通常涉及多个步骤,从容易获得的前体开始。一种常见的方法包括适当前体的环化以形成吡唑环,然后在受控条件下引入环丁基和二氟甲基。使用特定的试剂和催化剂来促进这些转化,确保最终产物的产率高且纯度高。
工业生产方法
在工业环境中,1-环丁基-5-(二氟甲基)-1H-吡唑-4-羧酸的生产可能涉及使用优化反应条件的大规模合成,以最大限度地提高效率并降低成本。这包括使用连续流动反应器、自动化系统和先进的纯化技术来确保一致的质量和可扩展性。
化学反应分析
反应类型
1-环丁基-5-(二氟甲基)-1H-吡唑-4-羧酸可以进行各种化学反应,包括:
氧化: 该化合物可以被氧化以引入额外的官能团或修饰现有的官能团。
还原: 还原反应可用于改变化合物的氧化态,可能导致不同的衍生物。
取代: 该化合物可以参与取代反应,其中一个官能团被另一个官能团取代。
常用试剂和条件
这些反应中常用的试剂包括氧化剂(例如,高锰酸钾),还原剂(例如,氢化锂铝)和各种亲核试剂和亲电试剂用于取代反应。仔细控制反应条件,如温度、溶剂和 pH 值,以实现所需的转化。
主要产物
从这些反应中形成的主要产物取决于所用试剂和条件。例如,氧化可以产生羧酸或酮,而还原可以产生醇或胺。取代反应可以引入多种官能团,导致各种衍生物。
科学研究应用
1-环丁基-5-(二氟甲基)-1H-吡唑-4-羧酸具有多种科学研究应用,包括:
化学: 该化合物用作合成更复杂分子的构建模块,在有机合成中充当通用的中间体。
生物学: 研究其潜在的生物活性,包括其与酶和受体的相互作用。
医学: 研究其潜在的治疗特性,如抗炎、抗菌或抗癌活性。
工业: 它用于开发新材料和化学工艺,为各种工业应用的进步做出贡献。
作用机制
1-环丁基-5-(二氟甲基)-1H-吡唑-4-羧酸的作用机制涉及其与特定分子靶标(如酶或受体)的相互作用。这些相互作用可以调节生物途径,导致各种生理效应。确切的机制取决于特定的应用和化合物使用的分子环境。
相似化合物的比较
类似化合物
独特性
1-环丁基-5-(二氟甲基)-1H-吡唑-4-羧酸由于其官能团和结构特征的特定组合而具有独特性。吡唑环上同时存在环丁基和二氟甲基赋予其独特的化学和生物学特性,使其成为各种研究和工业应用中的宝贵化合物。
属性
分子式 |
C9H10F2N2O2 |
|---|---|
分子量 |
216.18 g/mol |
IUPAC 名称 |
1-cyclobutyl-5-(difluoromethyl)pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C9H10F2N2O2/c10-8(11)7-6(9(14)15)4-12-13(7)5-2-1-3-5/h4-5,8H,1-3H2,(H,14,15) |
InChI 键 |
HVBJBSXIMMAAGD-UHFFFAOYSA-N |
规范 SMILES |
C1CC(C1)N2C(=C(C=N2)C(=O)O)C(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-(Ethylsulfonyl)-4-(4-fluorophenyl)-1H-thieno[2,3-c]pyrazol-3-amine](/img/structure/B11789336.png)






![2-(4-(Trifluoromethyl)phenyl)-7,8-dihydro-3H-pyrano[4,3-D]pyrimidin-4(5H)-one](/img/structure/B11789394.png)

![Benzyl 3,7-diazabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B11789397.png)




